molecular formula C19H21ClN2O3 B5959376 N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE

N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE

Cat. No.: B5959376
M. Wt: 360.8 g/mol
InChI Key: JRQKCRXCDKTNRR-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and an acetamido group attached to a benzamide core

Properties

IUPAC Name

N-tert-butyl-3-[[2-(2-chlorophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,3)22-18(24)13-7-6-8-14(11-13)21-17(23)12-25-16-10-5-4-9-15(16)20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQKCRXCDKTNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE typically involves the reaction of tert-butyl amine with a suitable benzoyl chloride derivative. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-TERT-BUTYL-2-CHLORO-BENZAMIDE
  • N-TERT-BUTYL-3,5-DICHLORO-BENZAMIDE
  • 4-TERT-BUTYL-N-(2-CHLOROPHENYL)BENZAMIDE

Uniqueness

N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE is unique due to the presence of the chlorophenoxy and acetamido groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzamide derivatives.

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